N-Benzyl-4-(trifluoromethyl)aniline
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Overview
Description
N-Benzyl-4-(trifluoromethyl)aniline is an organic compound with the molecular formula C14H12F3N It is characterized by the presence of a benzyl group attached to an aniline ring, which is further substituted with a trifluoromethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-(trifluoromethyl)aniline typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Benzylation: The final step involves the benzylation of the amine group to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
N-Benzyl-4-(trifluoromethyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which N-Benzyl-4-(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
4-(Trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzyl substitution.
N-Benzyl-4-methoxyaniline: Similar structure but with a methoxy group instead of a trifluoromethyl group.
Uniqueness: N-Benzyl-4-(trifluoromethyl)aniline is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties include increased stability, lipophilicity, and potential for diverse chemical reactivity .
Biological Activity
N-Benzyl-4-(trifluoromethyl)aniline is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article delves into its biological activities, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The trifluoromethyl moiety enhances the lipophilicity of the compound, facilitating its interaction with biological targets such as proteins and enzymes. This property is crucial for its potential therapeutic applications.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can alter metabolic pathways and influence cellular functions.
- Receptor Binding : Its structure allows it to bind to various receptors, potentially modulating their activity and leading to physiological effects.
The trifluoromethyl group aids in enhancing the compound's affinity for hydrophobic pockets in target proteins, thereby modulating their activity effectively .
Antimicrobial Activity
Research indicates that this compound exhibits selective antibacterial properties:
- Gram-positive Bacteria : It shows significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for developing new antibacterial agents .
- Gram-negative Bacteria : The compound demonstrates lower antibacterial activity against gram-negative bacteria compared to gram-positive strains .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Methicillin-resistant Staphylococcus aureus | 0.070 - 8.95 μM |
Enterococcus species | 4.66 - 35.8 μM |
Gram-negative bacteria | Poor activity observed |
Cytotoxicity and Anticancer Potential
Studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : The compound was tested against human breast carcinoma (MCF-7), chronic myeloid leukemia (K562), and other cancer cells.
- IC50 Values : The IC50 values ranged from approximately 3 to 6 μM, indicating moderate to potent antiproliferative activity .
Table 2: Cytotoxicity Data
Cell Line | IC50 Value (μM) |
---|---|
MCF-7 | 3 - 6 |
K562 | 3 - 6 |
THP-1 (monocytic leukemia) | >10 |
Case Studies
-
Study on Antibacterial Activity :
A study highlighted the effectiveness of this compound against MRSA, showcasing its potential as a selective antibacterial agent. The research emphasized the need for further exploration into its mechanism of action and structure-activity relationship (SAR) . -
Cytotoxic Effects on Cancer Cells :
Another study investigated the anticancer properties of this compound, revealing significant cytotoxic effects on several cancer cell lines. The findings suggested that the compound could be further developed as an anticancer therapeutic agent due to its dual action against bacteria and cancer cells .
Properties
IUPAC Name |
N-benzyl-4-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,18H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARPPEQBQHAQLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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